![molecular formula C17H17N3O B15054265 N-(2-(2,5-Dimethylphenyl)-1H-benzo[d]imidazol-5-yl)acetamide](/img/structure/B15054265.png)
N-(2-(2,5-Dimethylphenyl)-1H-benzo[d]imidazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2,5-Dimethylphenyl)-1H-benzo[d]imidazol-5-yl)acetamide is an organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,5-Dimethylphenyl)-1H-benzo[d]imidazol-5-yl)acetamide typically involves the reaction of 2,5-dimethylaniline with o-phenylenediamine to form the benzimidazole core. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(2,5-Dimethylphenyl)-1H-benzo[d]imidazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted benzimidazoles, which can have different biological and chemical properties.
Applications De Recherche Scientifique
N-(2-(2,5-Dimethylphenyl)-1H-benzo[d]imidazol-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-(2,5-Dimethylphenyl)-1H-benzo[d]imidazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,3-Dimethylphenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide
- N-(2,5-Dimethylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Uniqueness
N-(2-(2,5-Dimethylphenyl)-1H-benzo[d]imidazol-5-yl)acetamide is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C17H17N3O |
|---|---|
Poids moléculaire |
279.34 g/mol |
Nom IUPAC |
N-[2-(2,5-dimethylphenyl)-3H-benzimidazol-5-yl]acetamide |
InChI |
InChI=1S/C17H17N3O/c1-10-4-5-11(2)14(8-10)17-19-15-7-6-13(18-12(3)21)9-16(15)20-17/h4-9H,1-3H3,(H,18,21)(H,19,20) |
Clé InChI |
UKGDCOQLNMPQPR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)C2=NC3=C(N2)C=C(C=C3)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


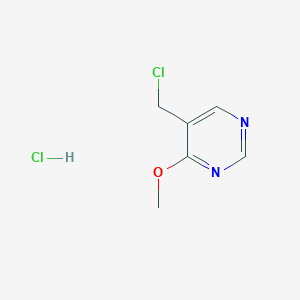
![2-Chlorobenzo[d]oxazol-7-ol](/img/structure/B15054195.png)
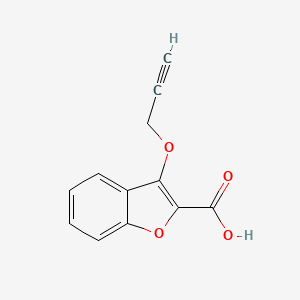



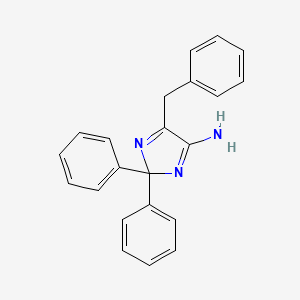

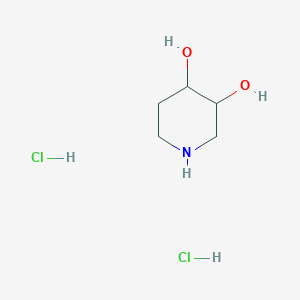
![tert-Butyl 4-hydroxy-2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B15054240.png)

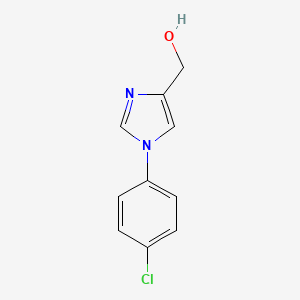
![Methyl 2-(1-(6-bromobenzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate](/img/structure/B15054259.png)

